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molecular formula C28H25NO B8468404 2-(2-{4-[Bis(4-methylphenyl)amino]phenyl}ethenyl)phenol CAS No. 875917-07-0

2-(2-{4-[Bis(4-methylphenyl)amino]phenyl}ethenyl)phenol

Cat. No. B8468404
M. Wt: 391.5 g/mol
InChI Key: YTGAMZMYQBDFJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07855040B2

Procedure details

At first, 14.8 g of potassium tert-butoxide and 50 ml of tetrahydrofuran were put in a reaction vessel having a stirrer, a thermometer and a dropping funnel. Under a nitrogen gas flow, a solution in which 9.90 g of the diethyl 2-hydroxybenzylphosphonate and 5.44 g of 4-(N,N-bis(4-methylphenyl)amino)benzaldehyde were dissolved in tetrahydrofuran was slowly dropped therein at room temperature, and the reaction is further performed for 2 hours at the same temperature. Next, water was added thereto while cooling the reaction product with water, a hydrochloric acid solution with a normal concentration of 2 (i.e., 2N) was added therein to acidize the reaction product, and then tetrahydrofuran was removed by an evaporator. Further, toluene was added thereto to extract a crude product with toluene. The toluene phase was washed with water, a sodium hydrogen carbonate solution and a saturated saline in this order, and magnesium sulfate was then added thereto to dehydrate the toluene phase.
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.44 g
Type
reactant
Reaction Step Four
Quantity
9.9 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[CH3:7][C:8]1[CH:13]=[CH:12][C:11]([N:14]([C:22]2[CH:29]=[CH:28][C:25]([CH:26]=O)=[CH:24][CH:23]=2)[C:15]2[CH:20]=[CH:19][C:18]([CH3:21])=[CH:17][CH:16]=2)=[CH:10][CH:9]=1.O.[OH:31][C:32]1[CH:46]=[CH:45][CH:44]=[CH:43][C:33]=1[CH2:34]P(=O)(OCC)OCC>O1CCCC1>[OH:31][C:32]1[CH:46]=[CH:45][CH:44]=[CH:43][C:33]=1[CH:34]=[CH:26][C:25]1[CH:24]=[CH:23][C:22]([N:14]([C:15]2[CH:20]=[CH:19][C:18]([CH3:21])=[CH:17][CH:16]=2)[C:11]2[CH:12]=[CH:13][C:8]([CH3:7])=[CH:9][CH:10]=2)=[CH:29][CH:28]=1 |f:0.1|

Inputs

Step One
Name
Quantity
14.8 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
5.44 g
Type
reactant
Smiles
CC1=CC=C(C=C1)N(C1=CC=C(C=C1)C)C1=CC=C(C=O)C=C1
Name
Quantity
9.9 g
Type
reactant
Smiles
OC1=C(CP(OCC)(OCC)=O)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly dropped
CONCENTRATION
Type
CONCENTRATION
Details
a hydrochloric acid solution with a normal concentration of 2 (i.e., 2N)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
tetrahydrofuran was removed by an evaporator
ADDITION
Type
ADDITION
Details
Further, toluene was added
EXTRACTION
Type
EXTRACTION
Details
to extract a crude product with toluene
WASH
Type
WASH
Details
The toluene phase was washed with water
ADDITION
Type
ADDITION
Details
a sodium hydrogen carbonate solution and a saturated saline in this order, and magnesium sulfate was then added

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
OC1=C(C=CC=C1)C=CC1=CC=C(C=C1)N(C1=CC=C(C=C1)C)C1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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